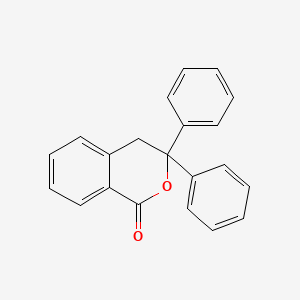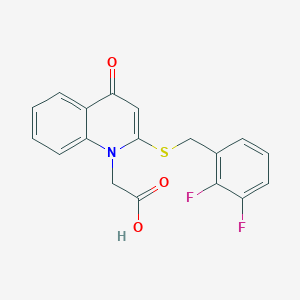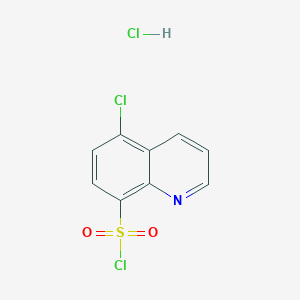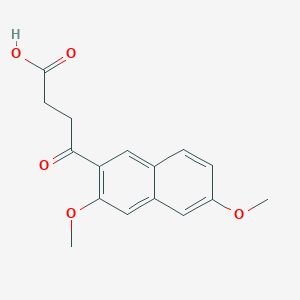
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological and pharmacological activities This compound features a chromenone core structure with various substituents, including an amino group, a methyl group, a nitro group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4-methyl-2H-chromen-2-one, which is then subjected to nitration and subsequent functional group modifications to introduce the nitro and phenyl groups . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one: Similar structure but with a hydroxy group instead of an amino group.
7-Amino-4-methyl-2H-chromen-2-one: Lacks the nitro and phenyl groups.
8-Nitro-2-phenyl-4H-chromen-4-one: Lacks the amino and methyl groups.
Uniqueness
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
62100-82-7 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3 |
Clave InChI |
ZKGYDVSLVRLFFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)





![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)



silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

